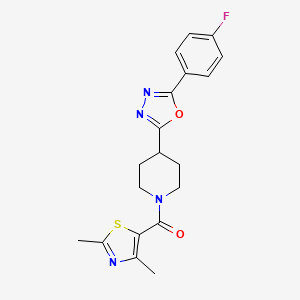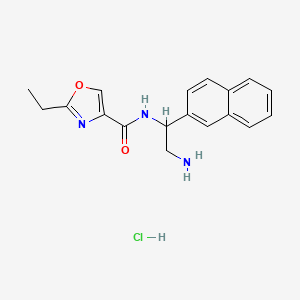
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and is commonly referred to as DT-010.
作用机制
DT-010 exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DT-010 also exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, DT-010 has been found to modulate the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
DT-010 has been found to possess significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DT-010 has also been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidney. Additionally, DT-010 has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
DT-010 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, DT-010 has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its complex synthesis method requires expertise in organic chemistry.
未来方向
DT-010 has significant potential for future research. Some of the future directions for research include:
1. Investigating the potential use of DT-010 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying the effects of DT-010 on the gut microbiome and its potential use in the treatment of gastrointestinal diseases.
3. Investigating the potential use of DT-010 in the treatment of metabolic disorders such as obesity and metabolic syndrome.
4. Studying the effects of DT-010 on the immune system and its potential use in the treatment of autoimmune diseases.
5. Investigating the potential use of DT-010 as a dietary supplement for its antioxidant and anti-inflammatory effects.
Conclusion:
DT-010 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses significant antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, diabetes, and cardiovascular diseases. DT-010 has several advantages for lab experiments, but its complex synthesis method and relatively high cost are some of its limitations. Future research directions include investigating the potential use of DT-010 in the treatment of other diseases and studying its effects on the immune system and the gut microbiome.
合成方法
DT-010 is synthesized through a multistep process that involves the reaction of 2,3-dihydrothiophene-3-one with m-toluidine in the presence of trifluoroacetic anhydride. The resulting product is then treated with hydrogen peroxide to obtain DT-010. The synthesis method of DT-010 is complex and requires expertise in organic chemistry.
科学研究应用
DT-010 has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant, anti-inflammatory, and neuroprotective properties. DT-010 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c1-9-3-2-4-10(7-9)17(12(18)13(14,15)16)11-5-6-21(19,20)8-11/h2-7,11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRZBFZWCDFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)
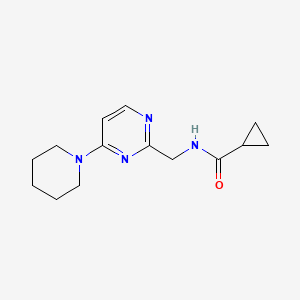

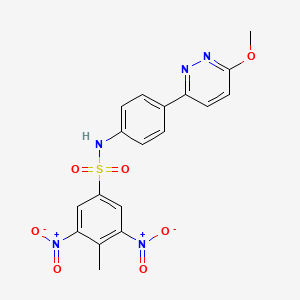
![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)
![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)
![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)
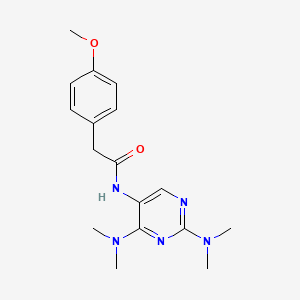
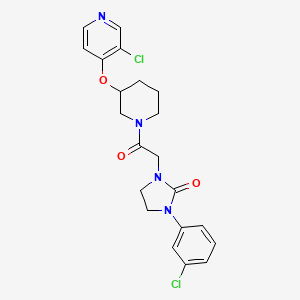
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
